Chlorooxoacetic acid propyl ester, also known as propyl chloroacetate, is an organic compound with the molecular formula and a molecular weight of approximately 136.577 g/mol. It is categorized as an ester derived from chloroacetic acid and propanol. The compound appears as a colorless liquid with a characteristic odor, and it is soluble in organic solvents but less so in water. Its structure features a chloro substituent on the acetic acid moiety, which significantly influences its chemical properties and reactivity .
Chlorooxoacetic acid propyl ester can be synthesized through several methods:
Chlorooxoacetic acid propyl ester has various applications across different fields:
Interaction studies involving chlorooxoacetic acid propyl ester focus on its reactivity with various nucleophiles. Research indicates that it can interact with amino acids and other biomolecules, potentially influencing metabolic pathways. Additionally, studies on similar esters suggest that they may exhibit varying degrees of toxicity based on their structural characteristics and substituents .
Chlorooxoacetic acid propyl ester shares structural similarities with several other compounds. Below is a comparison highlighting its uniqueness:
| Compound Name | Molecular Formula | Unique Features |
|---|---|---|
| Propyl acetate | Non-halogenated; commonly used as a solvent | |
| Methyl chloroacetate | Shorter carbon chain; higher volatility | |
| Ethyl chloroacetate | Similar structure but different alkyl group | |
| Chloroacetic acid | Parent compound; simpler structure without ester |
Chlorooxoacetic acid propyl ester is unique due to its specific combination of a propyl group and a chlorine substituent on the acetic moiety, which influences both its chemical reactivity and potential applications in synthesis .